5-Fluoro-6-methylnicotinic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-methylnicotinic acid typically involves the fluorination and methylation of nicotinic acid derivatives. One common method involves the oxidation of 2-methyl-5-ethylpyridine at elevated temperatures . Another approach includes the use of alcohol solvents and pH regulation to achieve the desired product .
Industrial Production Methods
Industrially, nicotinic acid derivatives, including this compound, are produced through the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This process, however, generates nitrous oxide as a by-product, which poses environmental challenges due to its strong greenhouse effect .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-methylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The fluorine and methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for oxidation and various reducing agents for reduction reactions. Substitution reactions often require catalysts and specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while reduction can yield alcohols or amines.
Scientific Research Applications
5-Fluoro-6-methylnicotinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 5-Fluoro-6-methylnicotinic acid involves its interaction with specific molecular targets and pathways. The fluorine and methyl groups on the pyridine ring influence its binding affinity and reactivity with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
6-Methylnicotinic acid: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
5-Fluoronicotinic acid: Lacks the methyl group, which affects its biological activity and applications.
Nicotinic acid: The parent compound, which lacks both the fluorine and methyl groups, making it less specialized for certain applications.
Uniqueness
5-Fluoro-6-methylnicotinic acid is unique due to the presence of both fluorine and methyl groups on the pyridine ring. This combination enhances its chemical stability, reactivity, and potential for various scientific and industrial applications.
Properties
IUPAC Name |
5-fluoro-6-methylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-4-6(8)2-5(3-9-4)7(10)11/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTUUSBGSVWDAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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